Linker Chemistry: Noncleavable MC vs Protease-Cleavable vc in ADC Stability
Mc-MMAE utilizes a noncleavable maleimidocaproyl (MC) linker that requires complete lysosomal degradation of the antibody carrier for payload release, whereas vc-MMAE incorporates a cathepsin B-cleavable valine-citrulline dipeptide with a self-immolative PAB spacer [1]. The MC linker lacks any enzymatic cleavage motif, meaning MMAE is released only as an amino acid adduct after proteolysis [2]. In vitro studies comparing maleimide-based linker stability demonstrated that maleimidocaproyl-thioether ADCs exhibit measurable systemic drug release over 7 days due to retro-Michael reaction, with bromoacetamidecaproyl (bac) replacement increasing plasma stability and intratumoral drug exposure by 25% over mc linkers [3].
| Evidence Dimension | Linker Type and Drug Release Mechanism |
|---|---|
| Target Compound Data | Noncleavable MC linker; MMAE released as amino acid adduct after complete lysosomal proteolysis |
| Comparator Or Baseline | vc-MMAE: Protease-cleavable valine-citrulline linker with PAB spacer; free MMAE released upon cathepsin B cleavage |
| Quantified Difference | MC linker has ~7 day half-life in circulation; bac-modified linker increases intratumoral drug exposure by 25% over mc linker over 7 days |
| Conditions | Plasma stability assay; in vivo murine pharmacokinetics |
Why This Matters
The absence of an enzymatic cleavage site in Mc-MMAE eliminates premature payload release in protease-rich tumor microenvironments, a critical consideration for ADCs targeting tumors with variable cathepsin B expression.
- [1] Bertin Bioreagent. VcMMAE Product Overview: Protease-Cleavable Linker Description. View Source
- [2] Creative Biolabs. Anti-ERBB2-Mc-MMAE ADC: Noncleavable Linker Mechanism. View Source
- [3] Alley SC et al. Contribution of linker stability to the activities of anticancer immunoconjugates. Bioconjug Chem. 2008 Mar;19(3):759-65. PMID: 18314937. View Source
